molecular formula C11H10BrFO2 B1429224 (E)-ethyl 3-(4-bromo-3-fluorophenyl)acrylate CAS No. 1173119-94-2

(E)-ethyl 3-(4-bromo-3-fluorophenyl)acrylate

Cat. No.: B1429224
CAS No.: 1173119-94-2
M. Wt: 273.1 g/mol
InChI Key: RVIHRBSFAPPZQK-GQCTYLIASA-N
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Description

(E)-ethyl 3-(4-bromo-3-fluorophenyl)acrylate is an organic compound with the molecular formula C11H10BrFO2 It is a derivative of acrylic acid, featuring a bromo and fluoro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(4-bromo-3-fluorophenyl)acrylate typically involves the esterification of (E)-3-(4-bromo-3-fluorophenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(4-bromo-3-fluorophenyl)acrylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.

    Reduction Reactions: Reduction can lead to the formation of the corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation with potassium permanganate can produce a carboxylic acid.

Scientific Research Applications

(E)-ethyl 3-(4-bromo-3-fluorophenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-ethyl 3-(4-bromo-3-fluorophenyl)acrylate exerts its effects involves interactions with specific molecular targets. The bromo and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl bromodifluoroacetate: Another ester with bromine and fluorine substituents, used in similar synthetic applications.

    3-bromo-N-(3-fluorophenyl)benzenesulfonamide: A compound with similar substituents but different functional groups, used in medicinal chemistry.

Properties

IUPAC Name

ethyl (E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIHRBSFAPPZQK-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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